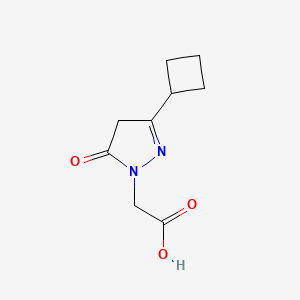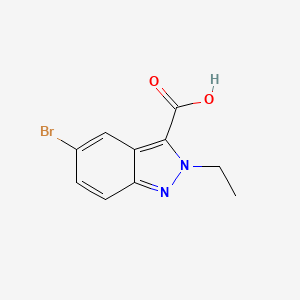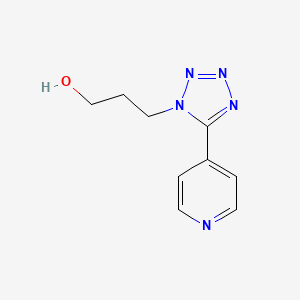
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is not fully understood. However, it has been suggested that the tetrazole group in the compound may play a role in its biological activity. The tetrazole group has been shown to have a high affinity for metal ions, which may contribute to the compound's potential as a metal ion sensor. Additionally, the compound's ability to form coordination complexes may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. It has been shown to have antimicrobial and antifungal properties, with activity against various strains of bacteria and fungi. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of cancer, with studies showing its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol in laboratory experiments is its ability to form coordination complexes with metal ions. This property makes it a useful ligand in coordination chemistry and the development of metal-organic frameworks. Additionally, its antimicrobial and antifungal properties make it a potential therapeutic agent. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol. One area of research could be the development of new coordination complexes and metal-organic frameworks using this compound as a ligand. Additionally, further studies could be conducted to explore the compound's antimicrobial and antifungal properties and its potential as a therapeutic agent for the treatment of cancer. Finally, the development of new fluorescent sensors for the detection of metal ions using this compound could also be an area of future research.
Méthodes De Synthèse
The synthesis of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol involves the reaction of 4-pyridylhydrazine and 3-bromopropan-1-ol in the presence of sodium azide. The reaction takes place in anhydrous ethanol, and the product is obtained through the purification process. This method has been optimized to obtain a high yield of the product and has been used in various studies.
Applications De Recherche Scientifique
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and has shown promising results in the development of metal-organic frameworks. This compound has also been studied for its antimicrobial and antifungal properties and has shown potential as a therapeutic agent. Additionally, it has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
Propriétés
IUPAC Name |
3-(5-pyridin-4-yltetrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-1-6-14-9(11-12-13-14)8-2-4-10-5-3-8/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUJZDWDWKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=NN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

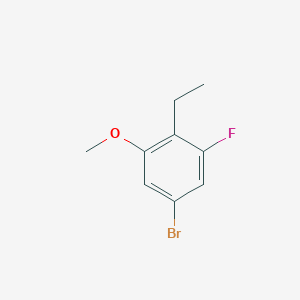
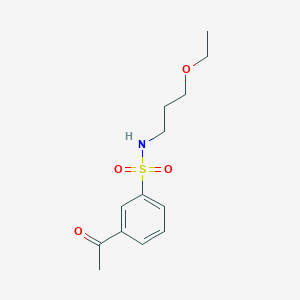

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
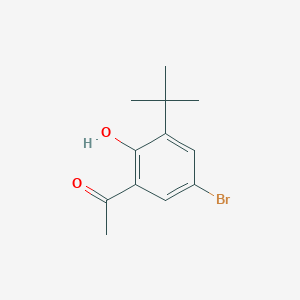
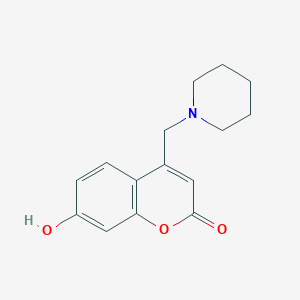
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)


